Prunin
Overview
Description
. It is the glycosylated form of naringenin, a well-known flavonoid. Prunin is recognized for its various biological activities, including antioxidant, anti-inflammatory, and potential anti-diabetic properties .
Mechanism of Action
Target of Action
Prunin, a flavonoid found in Prunus davidiana stems, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase . PTP1B is a key enzyme in the regulation of insulin signaling and is a potential therapeutic target for Type 2 diabetes and obesity . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, making it a target for anti-diabetic drugs .
Mode of Action
This compound exhibits strong inhibitory activity against PTP1B and α-glucosidase . It selectively inhibits PTP1B by targeting its active site . The inhibition of these enzymes leads to a decrease in glucose production and an increase in insulin sensitivity .
Biochemical Pathways
This compound affects the IRS-1/PI3K/Akt pathway , enhancing glucose uptake and improving insulin sensitivity in insulin-resistant HepG2 cells . This pathway plays a crucial role in the metabolic actions of insulin, regulating processes such as glucose uptake and glycogen synthesis .
Result of Action
This compound stimulates glucose uptake by decreasing PTP1B expression level in insulin-resistant HepG2 cells . This results in improved insulin sensitivity and potential anti-diabetic properties . Furthermore, this compound has been shown to have anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzyme hydrolysis of naringin, a flavonoid glycoside abundant in grapefruit wastes, can produce this compound . This suggests that the presence of certain enzymes in the environment can affect the availability and action of this compound.
Biochemical Analysis
Biochemical Properties
Prunin plays a significant role in biochemical reactions, particularly in the inhibition of protein tyrosine phosphatase 1B (PTP1B) and the stimulation of glucose uptake in insulin-resistant hepatocytes . This compound interacts with enzymes such as α-glucosidase and PTP1B, exhibiting competitive and mixed-type inhibition, respectively . The interaction with PTP1B involves binding to its active site, which is crucial for its inhibitory activity . Additionally, this compound has been shown to inhibit peroxynitrite-mediated tyrosine nitration, further highlighting its biochemical significance .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In insulin-resistant HepG2 cells, this compound stimulates glucose uptake by inhibiting the expression of protein tyrosine phosphatase 1B . This inhibition leads to improved insulin sensitivity and glucose metabolism. This compound also influences cell signaling pathways, particularly those involved in glucose homeostasis and insulin signaling . Furthermore, this compound has been shown to affect gene expression related to glucose metabolism and insulin resistance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes such as protein tyrosine phosphatase 1B and α-glucosidase . This compound inhibits protein tyrosine phosphatase 1B by binding to its active site, which prevents the dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling . Additionally, this compound exhibits mixed-type inhibition of α-glucosidase, which helps regulate glucose levels by slowing down carbohydrate digestion . These interactions at the molecular level contribute to this compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, revealing that it remains relatively stable under various conditions . Long-term studies have shown that this compound maintains its inhibitory effects on protein tyrosine phosphatase 1B and its ability to stimulate glucose uptake in insulin-resistant cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound improves hyperglycemia and hyperlipidemia in streptozotocin-induced diabetic rats . At higher doses, this compound exhibits more pronounced effects on glucose metabolism and insulin sensitivity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as protein tyrosine phosphatase 1B and α-glucosidase, which play crucial roles in regulating glucose levels . This compound’s inhibition of protein tyrosine phosphatase 1B enhances insulin signaling, while its inhibition of α-glucosidase slows down carbohydrate digestion, thereby regulating glucose levels . These interactions highlight this compound’s role in metabolic pathways and its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization within cells is influenced by its interactions with specific transporters, which help direct it to target tissues and compartments . These interactions are crucial for this compound’s biochemical effects and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Within cells, this compound is localized to areas where it can interact with its target enzymes and proteins, such as protein tyrosine phosphatase 1B and α-glucosidase . This localization is essential for this compound’s biochemical activity and its ability to exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prunin can be synthesized from naringin, a flavanone glycoside found in grapefruits and sour oranges. The enzymatic hydrolysis of naringin using naringinase results in the formation of this compound and rhamnose . The reaction conditions typically involve the use of immobilized naringinase pretreated with an alkaline buffer to achieve high yields of this compound .
Industrial Production Methods: Industrial production of this compound involves the bioconversion of naringin using naringinase. This process is efficient and yields a high amount of this compound with negligible amounts of naringenin . The use of immobilized enzymes allows for repetitive batch reactions and enzyme recycling, making the process cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions: Prunin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of this compound by β-glucosidase results in the formation of glucose and naringenin .
Common Reagents and Conditions:
Hydrolysis: β-glucosidase is commonly used to hydrolyze this compound into glucose and naringenin.
Oxidation: this compound can undergo oxidation reactions, although specific reagents and conditions for these reactions are less commonly documented.
Major Products Formed:
Scientific Research Applications
Comparison with Similar Compounds
- Naringin
- Hesperidin
- Naringenin (aglycone form of prunin)
This compound’s unique combination of biological activities and potential therapeutic applications makes it a compound of significant interest in scientific research and industry.
Properties
CAS No. |
529-55-5 |
---|---|
Molecular Formula |
C21H22O10 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1 |
InChI Key |
DLIKSSGEMUFQOK-TUYHZEGRSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
melting_point |
Mp 225 ° |
Key on ui other cas no. |
529-55-5 |
Pictograms |
Environmental Hazard |
Synonyms |
Pru du 6 protein, Prunus Pru du 6.01 protein, Prunus Pru du 6.02 protein, Prunus Pru1 protein, Prunus Pru2 protein, Prunus prunin protein, Prunus |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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